2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate
Brand Name: Vulcanchem
CAS No.: 26090-29-9
VCID: VC20761748
InChI: InChI=1S/C28H40N2O4/c1-4-7-8-9-10-13-21-33-26-15-12-11-14-25(26)27(31)29-24-18-16-23(17-19-24)28(32)34-22-20-30(5-2)6-3/h11-12,14-19H,4-10,13,20-22H2,1-3H3,(H,29,31)
SMILES: CCCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OCCN(CC)CC
Molecular Formula: C28H40N2O4
Molecular Weight: 468.6 g/mol

2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate

CAS No.: 26090-29-9

Cat. No.: VC20761748

Molecular Formula: C28H40N2O4

Molecular Weight: 468.6 g/mol

* For research use only. Not for human or veterinary use.

2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate - 26090-29-9

CAS No. 26090-29-9
Molecular Formula C28H40N2O4
Molecular Weight 468.6 g/mol
IUPAC Name 2-(diethylamino)ethyl 4-[(2-octoxybenzoyl)amino]benzoate
Standard InChI InChI=1S/C28H40N2O4/c1-4-7-8-9-10-13-21-33-26-15-12-11-14-25(26)27(31)29-24-18-16-23(17-19-24)28(32)34-22-20-30(5-2)6-3/h11-12,14-19H,4-10,13,20-22H2,1-3H3,(H,29,31)
Standard InChI Key QOTIDDHANGFPGH-UHFFFAOYSA-N
SMILES CCCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OCCN(CC)CC
Canonical SMILES CCCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OCCN(CC)CC

Overview of 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate

2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate is an organic compound characterized by the molecular formula C28H40N2O4 and a molecular weight of approximately 468.63 g/mol. This compound is notable for its complex structure, which includes a diethylamino group and an octyloxybenzamide moiety. It has gained attention in various fields, including medicinal chemistry and organic synthesis.

Synthetic Routes

The synthesis of 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate typically involves a two-step process:

  • Formation of Intermediate: The reaction of 4-aminobenzoic acid with 2-(octyloxy)benzoyl chloride results in the formation of 4-(2-(octyloxy)benzamido)benzoic acid.

  • Final Product Formation: This intermediate is then reacted with 2-(diethylamino)ethyl chloride under basic conditions to yield the final product.

Industrial Production

In an industrial setting, the production follows similar synthetic routes but is scaled up in large reactors. Precise control over temperature, pressure, and pH is maintained to ensure high yield and purity.

Types of Reactions

The compound can undergo various chemical reactions, including:

  • Oxidation: Leading to the formation of corresponding N-oxides.

  • Reduction: Converting the amide group to an amine.

  • Substitution: Particularly at the diethylaminoethyl group.

Common Reagents and Conditions

Reaction TypeCommon ReagentsConditions
OxidationHydrogen peroxide, peracidsMild conditions
ReductionLithium aluminum hydride (LiAlH4)Anhydrous conditions
SubstitutionSodium azide (NaN3)Mild conditions

Major Products Formed

  • Oxidation: N-oxides

  • Reduction: Corresponding amines

  • Substitution: Substituted derivatives at the diethylaminoethyl group

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Bacillus cereus14

Anticancer Activity

In vitro studies have demonstrated that it inhibits cell proliferation in various cancer cell lines, including HeLa (cervical cancer) and HCT116 (colon cancer).

  • Case Study: HeLa Cell Line

    • IC50 Value: 25 µM

    • Mechanism: Induction of apoptosis through activation of caspase pathways.

Enzyme Inhibition

The compound shows promising activity as an enzyme inhibitor, particularly against alkaline phosphatase and acetylcholinesterase.

EnzymeInhibition Percentage (%)
Alkaline Phosphatase67
Acetylcholinesterase45

Mechanism of Action

The mechanism of action involves interaction with specific molecular targets such as enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways can vary depending on the application context.

Similar Compounds

  • 2-(Diethylamino)ethyl 4-(2-(hexyloxy)benzamido)benzoate

  • 2-(Diethylamino)ethyl 4-(2-(decyloxy)benzamido)benzoate

  • 2-(Diethylamino)ethyl 4-(2-(dodecyloxy)benzamido)benzoate

Uniqueness

This compound is distinguished by its specific octyloxy substitution, which imparts unique physicochemical properties and biological activities, making it particularly valuable in applications requiring these characteristics.

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